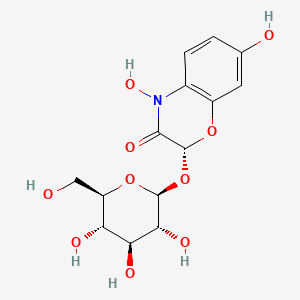
TRIBOA beta-D-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TRIBOA beta-D-glucoside is a beta-D-glucoside compound characterized by having ®-2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one as the anomeric substituent . It is a naturally occurring compound found in certain plants, particularly in the grasses family. This compound is known for its role in plant defense mechanisms, acting as a natural pesticide and exhibiting allelopathic properties .
準備方法
Synthetic Routes and Reaction Conditions: TRIBOA beta-D-glucoside can be synthesized through the glucosylation of chemically synthesized TRIBOA. This process involves the use of UDP-glucosyltransferase enzymes, such as BX8, which facilitate the attachment of a glucose moiety to the TRIBOA molecule .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant sources where it naturally occurs. The process includes harvesting the plant material, followed by extraction using solvents, and purification through chromatographic techniques to isolate the compound in its pure form .
化学反応の分析
Types of Reactions: TRIBOA beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzoxazinone ring can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
TRIBOA beta-D-glucoside, also known as 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one-glc, is an intermediate metabolite in the biosynthesis of benzoxazinoids, a class of defensive secondary metabolites found in some plants . Benzoxazinoids are prevalent in wheat (Triticum aestivum), rye (Secale cereale), and maize (Zea mays) .
Biosynthesis of DIMBOA-glc
This compound is created during the hydroxylation of DIBOA-glc . The dioxygenase BENZOXAZINLESS6 (BX6) uses DIBOA-glc as a substrate to produce 2,4,7-trihydroxy-2H-1,4-benzoxazin-3-(4H)-one-glc (TRIBOA-glc) . The methyltransferase BX7 then metabolizes TRIBOA-glc to yield DIMBOA-glc .
Role in Plant Defense
Benzoxazinoids, including this compound, play a significant role in plant defense against insects and herbivores . For example, when maize plantlets are wounded, TRIBOA-glc is one of the compounds analyzed in the leaf tissue .
Research Tools
This compound is used in laboratory experiments to study plant metabolism . For example, it is used as a substrate to purify the O-methyltransferase that catalyzes the last step in benzoxazinoid biosynthesis in maize . It is also used in experiments involving liquid chromatography and mass spectrometry to identify and analyze benzoxazinoids in plant tissues .
Latest Research
作用機序
The mechanism of action of TRIBOA beta-D-glucoside involves its interaction with specific molecular targets in plants and pests. In plants, it acts as a defense compound by inhibiting the growth of herbivores and pathogens. The compound is hydrolyzed by beta-glucosidases to release the active aglycone, which exerts its toxic effects on the target organisms. The molecular pathways involved include the inhibition of digestive enzymes in herbivores and the disruption of cellular processes in pathogens .
類似化合物との比較
TRIBOA beta-D-glucoside is unique due to its specific structure and the presence of the benzoxazinone ring. Similar compounds include:
DIMBOA beta-D-glucoside: Another benzoxazinone glucoside with a methoxy group at the 7-position.
DIBOA beta-D-glucoside: A benzoxazinone glucoside without the methoxy group.
HMBOA beta-D-glucoside: A hydroxamic acid derivative with a different substitution pattern on the benzoxazinone ring.
These compounds share similar biosynthetic pathways and functions but differ in their specific chemical structures and biological activities.
特性
分子式 |
C14H17NO10 |
|---|---|
分子量 |
359.28 g/mol |
IUPAC名 |
(2R)-4,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H17NO10/c16-4-8-9(18)10(19)11(20)13(24-8)25-14-12(21)15(22)6-2-1-5(17)3-7(6)23-14/h1-3,8-11,13-14,16-20,22H,4H2/t8-,9-,10+,11-,13+,14-/m1/s1 |
InChIキー |
YCPMEKOJGFYFJJ-TWTZXXGESA-N |
異性体SMILES |
C1=CC2=C(C=C1O)O[C@@H](C(=O)N2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
正規SMILES |
C1=CC2=C(C=C1O)OC(C(=O)N2O)OC3C(C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















